4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 4-chloro-3-methylphenyl group and a 4-tert-butyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and controlled temperature and pressure conditions can enhance the yield and purity of the final product. Industrial methods may also involve the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamides or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound can also participate in signaling pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the sulfonate and tert-butyl groups.
4-tert-Butylbenzene: Contains the tert-butyl group but lacks the sulfonate and chloro-methylphenyl groups.
4-tert-Butylbenzyl chloride: Contains the tert-butyl group and a benzyl chloride moiety but lacks the sulfonate and chloro-methylphenyl groups
Uniqueness
The uniqueness of 4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the sulfonate and chloro-methylphenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19ClO3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C17H19ClO3S/c1-12-11-14(7-10-16(12)18)21-22(19,20)15-8-5-13(6-9-15)17(2,3)4/h5-11H,1-4H3 |
InChI Key |
QZNSYWRZHNYFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.